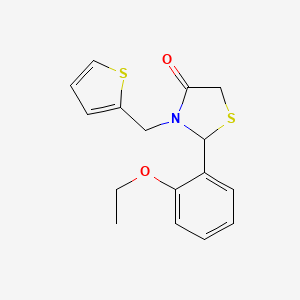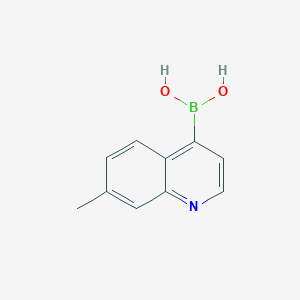
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The structure of this compound includes a cyclopropyl group attached to the isoxazole ring, which can influence its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles typically involve large-scale cycloaddition reactions under controlled conditions. The use of solid-supported catalysts and eco-friendly solvents is becoming more common to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
科学的研究の応用
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid include other isoxazole derivatives such as:
5-Amino-3-methyl-Isoxazole-4-carboxylic acid: Known for its use in the synthesis of bioactive peptides.
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a cyclopropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives .
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
3-(1-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-8(2-3-8)6-5(7(10)11)4-12-9-6/h4H,2-3H2,1H3,(H,10,11) |
InChIキー |
YMYFGQPSFSZZPF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NOC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)







![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
